N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S/c17-12-5-7-13(8-6-12)23-9-2-10-24(21,22)20-11-14-15(18)3-1-4-16(14)19/h1,3-8,20H,2,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYFZVOKELUMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,6-difluorobenzyl chloride with 4-fluorophenol in the presence of a base to form the intermediate 2,6-difluorobenzyl-4-fluorophenyl ether. This intermediate is then reacted with propane-1-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atoms and sulfonamide group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Several studies have indicated that sulfonamide derivatives exhibit anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, showing potential as a therapeutic agent. Research indicates that the structural modifications of sulfonamides can enhance their selectivity and potency against tumor cells.
-
Anti-inflammatory Effects
- N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide has been investigated for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses, making them candidates for treating inflammatory diseases.
-
Enzyme Inhibition
- The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, its ability to inhibit carbonic anhydrase and other key enzymes suggests it may be useful in treating conditions like glaucoma or metabolic disorders.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Activity
In another study focused on inflammatory bowel disease models, the compound was administered to mice exhibiting symptoms of colitis. The treatment resulted in reduced inflammation markers and improved histological scores compared to control groups, highlighting its potential for managing inflammatory conditions.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Electronic Effects
The compound’s closest structural analogs include:
Key Observations:
- Fluorine vs. Chlorine Substitution: The target compound uses fluorine at the 2,6-positions of the benzyl group, whereas the pyrrolopyridine analog in employs chlorine (2,6-dichlorobenzoyl).
- Backbone Flexibility: The propane-1-sulfonamide chain in the target compound offers greater conformational flexibility compared to the rigid pyrrolopyridine scaffold in , which could influence target selectivity.
Research Implications and Limitations
While direct pharmacological data for the target compound are unavailable, structural parallels to clinically relevant molecules suggest avenues for further study:
- Kinase Inhibition Potential: The sulfonamide group and fluorinated aromatics align with features of BRAF kinase inhibitors (e.g., vemurafenib in ), though the absence of a heterocyclic scaffold may limit direct comparisons.
- Toxicity Profile: Fluorine’s reduced steric bulk compared to chlorine may lower hepatotoxicity risks, as observed in halogenated drug optimization studies .
Limitations:
- The evidence lacks explicit biochemical or clinical data for the target compound, necessitating experimental validation of hypothesized properties.
- Structural analogs like the pyrrolopyridine sulfonamide in are specialized intermediates, complicating extrapolation to the target’s bioactivity.
Biological Activity
N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide, with the CAS number 946320-57-6, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, mechanisms of action, and biological evaluations based on diverse sources.
- Molecular Formula: C₁₆H₁₆F₃NO₃S
- Molecular Weight: 359.4 g/mol
- Structure: The compound features a difluorophenyl moiety and a fluorophenoxy group, which may enhance its biological activity through improved binding to target proteins.
As a sulfonamide, this compound is expected to exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria, leading to bacteriostatic effects. This mechanism may also extend to other biological pathways involving carbonic anhydrase, affecting pH regulation and fluid balance in tissues.
- Targeting Cancer Pathways : Preliminary studies suggest that compounds similar to this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, modifications in sulfonamide structures have shown promise in inhibiting carbonic anhydrase IX (CA IX), which is often overexpressed in tumors .
In Vitro Studies
Recent research has focused on the biological activity of related sulfonamides in various cancer cell lines:
- Cell Viability Assays : Compounds structurally similar to this compound have demonstrated significant reductions in cell viability in colorectal cancer (CRC) models such as HT-29 and MDA-MB-231 under hypoxic conditions. This suggests potential anti-cancer properties .
Case Studies
- Colorectal Cancer : In studies involving CA IX inhibitors, compounds showed the ability to reduce tumor cell viability and reverse acidification in the tumor microenvironment. These findings indicate that modifications to the sulfonamide structure can enhance therapeutic efficacy against CRC .
- Mechanistic Insights : Molecular docking studies have indicated that the compound could effectively bind to target proteins involved in cancer signaling pathways. This binding may inhibit downstream signaling cascades critical for tumor growth and survival .
Summary of Findings
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[(2,6-difluorophenyl)methyl]-3-(4-fluorophenoxy)propane-1-sulfonamide, and how can purity be validated?
Answer:
The synthesis typically involves sequential nucleophilic substitutions and sulfonamide bond formation. A validated approach includes:
- Step 1: Reacting 2,6-difluorobenzyl bromide with propane sulfone under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonate intermediate.
- Step 2: Coupling with 4-fluorophenol via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) to introduce the phenoxy group .
- Purity Validation: Use HPLC (e.g., Chromolith® columns) with UV detection at 254 nm, ensuring ≥98% purity. Confirm structural integrity via ¹⁹F NMR (to resolve fluorinated substituents) and HRMS .
Basic: How is the molecular structure of this compound characterized, and what crystallographic challenges arise?
Answer:
- X-ray Crystallography: Single crystals are grown via slow evaporation in acetonitrile/water. Diffraction data often reveal a planar sulfonamide group and orthogonal fluorophenyl rings. Challenges include polymorphism due to fluorine's electronegativity, requiring low-temperature (100 K) data collection to stabilize crystal packing .
- Computational Modeling: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond angles and electrostatic potentials, corroborating experimental data .
Basic: What in vitro assays are suitable for initial screening of biological activity?
Answer:
- Cytotoxicity: Use MTT assays in BRAF V600E-mutated melanoma cell lines (e.g., A375), comparing IC₅₀ values to reference inhibitors like vemurafenib (PLX4032) .
- Kinase Inhibition: Employ time-resolved fluorescence resonance energy transfer (TR-FRET) assays to quantify BRAF kinase inhibition. A typical protocol includes ATP concentration titrations and recombinant BRAF V600E protein .
Advanced: What mechanistic insights exist regarding its interaction with BRAF V600E, and how does structural optimization enhance selectivity?
Answer:
- Binding Mode: Molecular docking (e.g., AutoDock Vina) shows the sulfonamide group forms hydrogen bonds with Cys532 in the BRAF ATP-binding pocket, while fluorophenyl groups stabilize hydrophobic interactions. Mutation studies (e.g., Cys532Ala) reduce inhibitory activity by 50-fold .
- Selectivity Optimization: Introduce bulky substituents (e.g., chloro groups) at the pyrrolopyridine moiety to avoid off-target binding to wild-type BRAF, as seen in structural analogs like PLX4720 .
Advanced: How do resistance mechanisms emerge against this compound, and what combinatorial strategies mitigate them?
Answer:
- Resistance Drivers: RNA sequencing of resistant melanoma models identifies MAPK pathway reactivation (e.g., NRAS mutations) and EGFR upregulation. Pharmacodynamic studies show reduced ERK phosphorylation after 24-hour treatment .
- Combinatorial Therapies: Co-administer MEK inhibitors (e.g., trametinib) to block downstream signaling. Synergy is quantified via Chou-Talalay combination indices (CI < 1.0 indicates synergy) .
Advanced: How can pharmacokinetic-pharmacodynamic (PK-PD) discrepancies in preclinical models be resolved?
Answer:
- PK Studies: Use LC-MS/MS to measure plasma/tissue concentrations in xenograft mice. Common discrepancies arise from rapid metabolism of the phenoxy group; deuterating the methylene bridge (C-D bonds) improves metabolic stability .
- PD Bridging: Implement positron emission tomography (PET) with ¹⁸F-labeled analogs to correlate drug exposure with tumor BRAF occupancy .
Advanced: What analytical strategies address contradictory data in potency across cell lines?
Answer:
- Context-Specific Profiling: Screen across isogenic cell lines (BRAF V600E vs. WT) to isolate mutation-dependent effects. For example, colorectal cancer lines (e.g., HT-29) may show reduced sensitivity due to co-occurring PI3K mutations .
- Proteomic Profiling: Use reverse-phase protein arrays (RPPA) to quantify 200+ signaling proteins, identifying compensatory pathways (e.g., AKT/mTOR) that diminish efficacy .
Advanced: How is the compound’s stereochemical configuration validated, and what implications arise for activity?
Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) with heptane/ethanol mobile phase to separate enantiomers. Absolute configuration is assigned via circular dichroism (CD) spectroscopy and anomalous dispersion in crystallography .
- Activity Implications: The (R)-enantiomer shows 10-fold higher BRAF inhibition than (S) in enzymatic assays, attributed to better alignment with the ATP-binding pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
